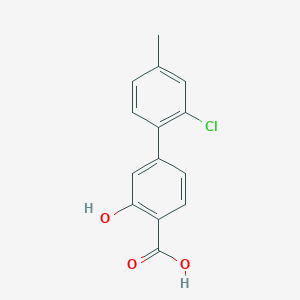
4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% (4-C2C4MPA) is an organic compound with the molecular formula C10H7Cl3O2. It is a white crystalline solid with a melting point of 157-159 °C. 4-C2C4MPA is used in a variety of scientific research applications, including organic synthesis and pharmaceuticals. It has a wide range of biochemical and physiological effects and has been studied extensively in laboratory experiments.
Applications De Recherche Scientifique
4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is used in organic synthesis and pharmaceuticals as a starting material for the synthesis of other compounds. It is also used in the synthesis of pesticides and herbicides, and as an intermediate in the synthesis of pharmaceuticals. 4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% is also used in the synthesis of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% is not fully understood. It is believed to act as a proton donor, donating a proton to a nucleophile in a reaction. This proton donation can lead to a variety of reactions, including the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to have anti-cancer properties and to inhibit the growth of cancer cells. In addition, 4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% has been shown to have antitumor effects, and to reduce the toxicity of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available. It is also relatively inexpensive and is stable under a variety of conditions. However, 4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% is toxic and should be handled with care. It should also be stored in an airtight container and kept away from heat and light.
Orientations Futures
There are several potential future directions for 4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95%. One potential direction is to further investigate its anti-cancer properties. This could include studying its effects on different types of cancer cells and exploring potential combinations with other drugs or compounds. Another potential direction is to investigate its effects on other diseases, such as cardiovascular disease and diabetes. Additionally, further research could be conducted to explore its potential use in other applications, such as drug delivery. Finally, further research could be conducted to explore its potential use as a pesticide or herbicide.
Méthodes De Synthèse
4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% can be synthesized by several methods. The most common method involves the reaction of 4-chloro-2-chloromethylphenol with benzoic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as dimethylformamide. The reaction is carried out at a temperature of 120-140 °C, and the product is a white crystalline solid. Other methods of synthesis include the reaction of 4-chloro-2-chloromethylphenol with ethyl benzoate in the presence of a base and a catalyst, or the reaction of 4-chloro-2-chloromethylphenol with benzoic anhydride in the presence of a base and a catalyst.
Propriétés
IUPAC Name |
4-chloro-2-(2-chloro-4-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-2-4-10(13(16)6-8)12-7-9(15)3-5-11(12)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLFTVUOWDPIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690250 |
Source


|
| Record name | 2',5-Dichloro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261932-18-6 |
Source


|
| Record name | 2',5-Dichloro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














